2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The development and synthesis of sulfonamide compounds, including variations like 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide, have been explored extensively. For instance, the study of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the synthesis and structure-activity relationships of these compounds. Methoxy groups were found to enhance potency, underscoring the critical role of specific substituents in pharmacological activity (Procopiou et al., 2013).
Pharmacological Applications
Sulfonamide derivatives have been examined for their potential in treating various conditions. For example, sulfonated polyimide membranes, incorporating similar sulfonamide functionalities, were developed for direct methanol fuel cell applications, showcasing the chemical versatility and utility of these compounds beyond pharmacological contexts (Zhai et al., 2007). Additionally, carbonic anhydrase inhibitors incorporating sulfonamide groups have been studied for their intraocular pressure-lowering properties, indicating their potential in treating glaucoma (Scozzafava et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-21-19(25)17-10-11-29-20(17)22-18(24)13-4-3-5-14(12-13)23-30(26,27)16-8-6-15(28-2)7-9-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFNKLICNZGBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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